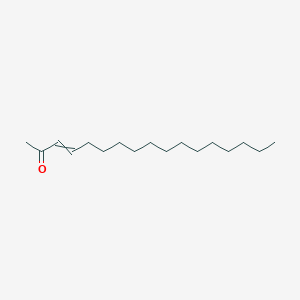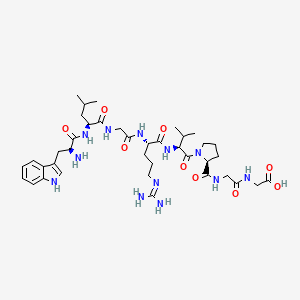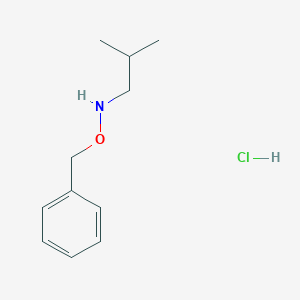![molecular formula C20H37NSi B12588661 Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- CAS No. 615253-72-0](/img/structure/B12588661.png)
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-: is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a cyclohexyl group, a triethylsilyl group, and a propynyl group attached to the piperidine ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- typically involves multi-step organic reactionsThe final step involves the addition of the propynyl group via a coupling reaction, such as the Sonogashira coupling, which requires palladium catalysts and copper co-catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted piperidines and cyclohexyl derivatives.
Scientific Research Applications
Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Piperidine: A simpler structure without the cyclohexyl, triethylsilyl, or propynyl groups.
Cyclohexylpiperidine: Lacks the triethylsilyl and propynyl groups.
Triethylsilylpiperidine: Lacks the cyclohexyl and propynyl groups.
Uniqueness: Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and lipophilicity, while the propynyl group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
615253-72-0 |
|---|---|
Molecular Formula |
C20H37NSi |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)-triethylsilane |
InChI |
InChI=1S/C20H37NSi/c1-4-22(5-2,6-3)18-15-20(19-13-9-7-10-14-19)21-16-11-8-12-17-21/h19-20H,4-14,16-17H2,1-3H3 |
InChI Key |
SAGKJBUNPGVGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(C1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)


![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)


![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)


